molecular formula C13H9N B7760614 Phenanthridine CAS No. 260-36-6

Phenanthridine

Cat. No.: B7760614
CAS No.: 260-36-6
M. Wt: 179.22 g/mol
InChI Key: RDOWQLZANAYVLL-UHFFFAOYSA-N
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Description

Phenanthridine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₉N. It is an isomer of acridine and serves as the basis for several DNA-binding fluorescent dyes, such as ethidium bromide and propidium iodide . This compound was first discovered by Amé Pictet and H. J. Ankersmit in 1891 through the pyrolysis of the condensation product of benzaldehyde and aniline .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenanthridine can be synthesized through various methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on the desired purity and application of the final product.

Chemical Reactions Analysis

Phenanthridine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include chromic acid for oxidation, hydrogen gas with Raney nickel for reduction, and bromine for halogenation. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Phenanthridine is similar to other nitrogen-containing heterocycles, such as acridine and benzo[c]this compound alkaloids. it is unique in its specific applications and properties:

Similar compounds include ethidium bromide, propidium iodide, and various benzo[c]this compound derivatives .

Properties

IUPAC Name

phenanthridine
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InChI

InChI=1S/C13H9N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-9H
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InChI Key

RDOWQLZANAYVLL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=NC3=CC=CC=C23
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Molecular Formula

C13H9N
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DSSTOX Substance ID

DTXSID3074288
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Molecular Weight

179.22 g/mol
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Physical Description

Phenanthridine appears as crystalline needles. Mutagenic., Solid; [CAMEO] Light brown crystalline solid; [Sigma-Aldrich MSDS]
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Boiling Point

660 °F at 760 mmHg (NTP, 1992)
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Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
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Vapor Pressure

0.0000208 [mmHg]
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CAS No.

229-87-8, 260-36-6
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Melting Point

223 to 225 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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